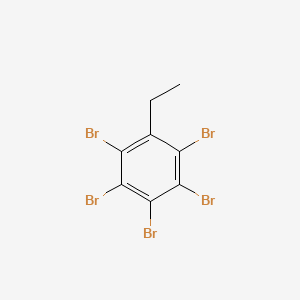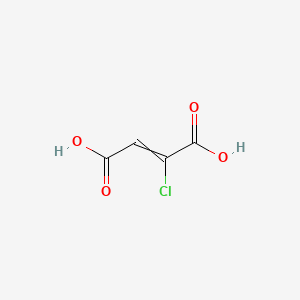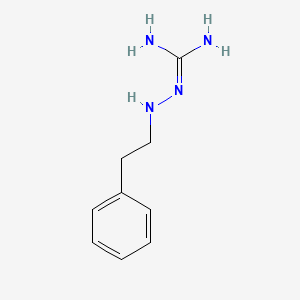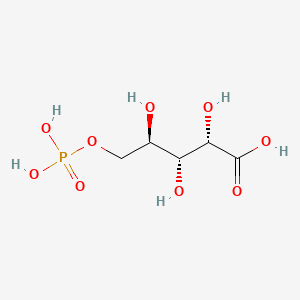
5-Phosphoarabinonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phosphoarabinonic acid: is an arabinonic acid derivative that carries a single phospho substituent at position 5. It is a small molecule with the chemical formula C₅H₁₁O₉P
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phosphoarabinonic acid typically involves the phosphorylation of arabinonic acid. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the selective phosphorylation at the desired position .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the enzymatic phosphorylation of arabinonic acid using specific kinases that catalyze the transfer of a phosphate group from adenosine triphosphate to arabinonic acid. This method offers high specificity and yields under mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Phosphoarabinonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The phospho group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Phosphoarabinonic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is involved in the phosphorylation processes that are crucial for energy transfer and signal transduction in cells .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs that target specific enzymes or receptors involved in disease pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Mécanisme D'action
The mechanism of action of 5-Phosphoarabinonic acid involves its role as a phosphorylating agent. It participates in biochemical reactions where it donates its phosphate group to other molecules, thereby modulating their activity. This process is essential in pathways such as glycolysis and gluconeogenesis, where it helps regulate the conversion of glucose-6-phosphate to fructose-6-phosphate .
Comparaison Avec Des Composés Similaires
- 5-Phosphogluconic acid
- 5-Phosphoribonic acid
- 5-Phosphomannonic acid
Comparison: 5-Phosphoarabinonic acid is unique due to its specific structure and the position of the phospho group. Compared to similar compounds, it has distinct reactivity and applications. For instance, while 5-Phosphogluconic acid is involved in the pentose phosphate pathway, this compound has a more specialized role in certain phosphorylation reactions .
Propriétés
Numéro CAS |
57287-61-3 |
|---|---|
Formule moléculaire |
C5H11O9P |
Poids moléculaire |
246.11 g/mol |
Nom IUPAC |
(2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C5H11O9P/c6-2(1-14-15(11,12)13)3(7)4(8)5(9)10/h2-4,6-8H,1H2,(H,9,10)(H2,11,12,13)/t2-,3-,4+/m1/s1 |
Clé InChI |
HNECGPFIYSOYHF-JJYYJPOSSA-N |
SMILES |
C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES isomérique |
C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |
Synonymes |
5-phosphoarabinonate arabinonate-5-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


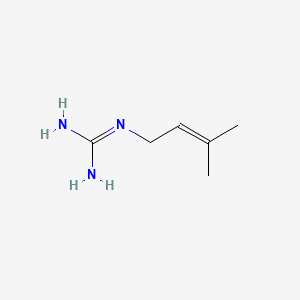
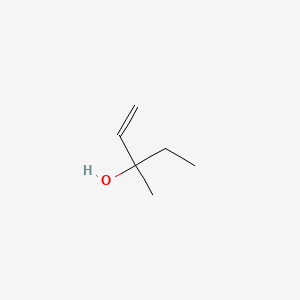
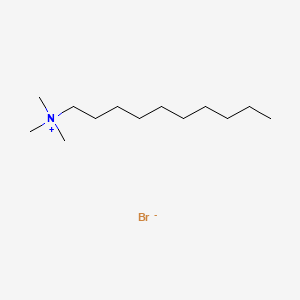
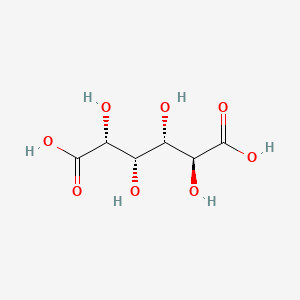
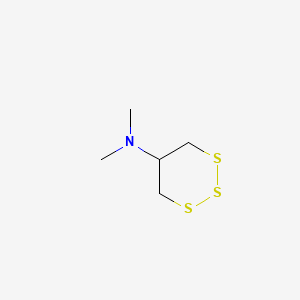
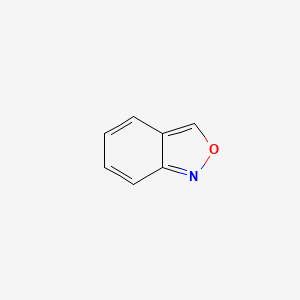
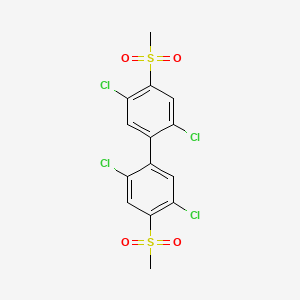
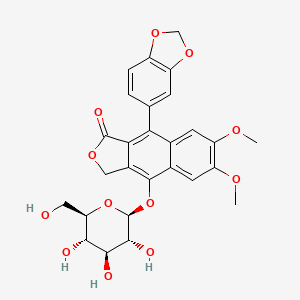
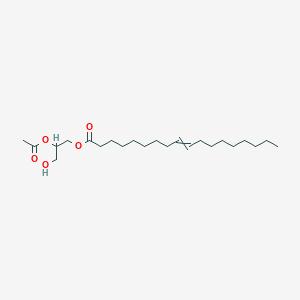
![5-(2-Bromoethenyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196938.png)
![2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-](/img/structure/B1196940.png)
